molecular formula C26H20FN B13767481 4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline

4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline

Cat. No.: B13767481
M. Wt: 365.4 g/mol
InChI Key: YVBPHHYDPQRXLT-VAWYXSNFSA-N
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Description

4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline is an organic compound with the molecular formula C24H19FN It is characterized by the presence of a fluorophenyl group attached to an ethenyl linkage, which is further connected to a diphenylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and N,N-diphenylaniline.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and N,N-diphenylaniline in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the ethenyl linkage.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diphenylaniline
  • 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-diphenylaniline
  • 4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-diphenylaniline

Uniqueness

4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C26H20FN

Molecular Weight

365.4 g/mol

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C26H20FN/c27-23-17-13-21(14-18-23)11-12-22-15-19-26(20-16-22)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-20H/b12-11+

InChI Key

YVBPHHYDPQRXLT-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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